molecular formula C11H13ClN4O B1520731 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride CAS No. 1240526-20-8

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride

Cat. No. B1520731
CAS RN: 1240526-20-8
M. Wt: 252.7 g/mol
InChI Key: BYGBYWPRTSJQIG-UHFFFAOYSA-N
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Description

“2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride” is a chemical compound that has been studied for its potential biological effects . It’s a derivative of celecoxib and has been characterized as a PDK1 inhibitor .

Scientific Research Applications

Antileishmanial and Antimalarial Applications

Pyrazole derivatives have been studied for their potential in treating parasitic diseases such as leishmaniasis and malaria. Molecular docking studies suggest that certain pyrazole compounds can inhibit enzymes or receptors critical to the survival of these parasites .

Antibacterial Properties

Research indicates that some pyrazole compounds exhibit significant activity against bacterial strains like E. coli, S. aureus, and B. subtillis, which could make them valuable in developing new antibiotics .

Antitumor Potential

Compounds similar to 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride have been evaluated for antitumor properties, showing promise against various cancer cell lines through mechanisms like PAK activity inhibition .

Insecticidal Activities

Pyrazole derivatives have been designed to target insect ryanodine receptors, which are promising targets for novel insecticides. This suggests potential applications in pest control and agriculture .

Kinase Inhibition

Some pyrazole compounds are known to inhibit kinases like PDK1, which are involved in cell signaling pathways. This could have implications in treating diseases where such pathways are dysregulated .

Drug Development

The structural features of pyrazole compounds make them suitable candidates for drug development, particularly in designing reversible inhibitors for enzymes or receptors involved in disease processes .

BMC Chemistry - Synthesis, antileishmanial, antimalarial evaluation and molecular docking study SpringerLink - Synthesis and biological studies of a novel series of 4-(4-(1 [Molecular Pharmacology - 2-Amino-N-{4-5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl … RSC Publishing - Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H … MDPI - Amino-Pyrazoles in Medicinal Chemistry: A Review

properties

IUPAC Name

2-amino-N-(4-pyrazol-1-ylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.ClH/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15;/h1-7H,8,12H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGBYWPRTSJQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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